molecular formula C12H6ClF3O B15065459 1-(Trifluoromethyl)naphthalene-6-carbonyl chloride

1-(Trifluoromethyl)naphthalene-6-carbonyl chloride

Cat. No.: B15065459
M. Wt: 258.62 g/mol
InChI Key: SHELUUOARCKHQK-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-6-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O and a molecular weight of 258.62 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further bonded to a carbonyl chloride group. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical reactions and applications.

Preparation Methods

One common method is the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the introduction of the trifluoromethyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

1-(Trifluoromethyl)naphthalene-6-carbonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organoboron reagents, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-6-carbonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-6-carbonyl chloride involves its ability to act as an electrophile due to the presence of the carbonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various products. The trifluoromethyl group enhances the compound’s reactivity by withdrawing electrons, making the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

1-(Trifluoromethyl)naphthalene-6-carbonyl chloride can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)benzene: While both compounds contain the trifluoromethyl group, the naphthalene ring in this compound provides additional stability and reactivity.

    1-(Trifluoromethyl)naphthalene: This compound lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the carbonyl chloride group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H6ClF3O

Molecular Weight

258.62 g/mol

IUPAC Name

5-(trifluoromethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H6ClF3O/c13-11(17)8-4-5-9-7(6-8)2-1-3-10(9)12(14,15)16/h1-6H

InChI Key

SHELUUOARCKHQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)C(=C1)C(F)(F)F

Origin of Product

United States

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